
2,6,10-Trimethylundec-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,10-Trimethylundec-2-ene is an organic compound with the molecular formula C14H28 It is a hydrocarbon with a structure characterized by three methyl groups attached to an undecene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethylundec-2-ene can be achieved through several methods. One common approach involves the alkylation of an appropriate precursor with methyl groups. This process typically requires the use of strong bases and specific reaction conditions to ensure the correct placement of the methyl groups on the undecene backbone .
Industrial Production Methods
Industrial production of this compound often involves more efficient and scalable methods. One such method includes the use of catalytic processes that facilitate the addition of methyl groups to the undecene structure. These processes are designed to maximize yield and minimize the production of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,6,10-Trimethylundec-2-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the compound, resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons by adding hydrogen atoms.
Substitution: In substitution reactions, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions typically use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,6,10-Trimethylundec-2-ene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6,10-Trimethylundec-2-ene involves its interaction with specific molecular targets. The compound can undergo various chemical transformations that enable it to exert its effects. These transformations often involve the formation of reactive intermediates that interact with biological molecules or industrial catalysts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,10-Trimethylundec-9-enal: This compound has a similar structure but includes an aldehyde group.
2,6,10-Trimethylundecane: A fully saturated hydrocarbon with a similar carbon backbone.
2,6,10-Trimethylundec-2-ol: An alcohol derivative of the compound
Uniqueness
2,6,10-Trimethylundec-2-ene is unique due to its specific placement of methyl groups and the presence of a double bond. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
32765-41-6 |
|---|---|
Molekularformel |
C14H28 |
Molekulargewicht |
196.37 g/mol |
IUPAC-Name |
2,6,10-trimethylundec-2-ene |
InChI |
InChI=1S/C14H28/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h8,13-14H,6-7,9-11H2,1-5H3 |
InChI-Schlüssel |
LSYNGMVBKDKORH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



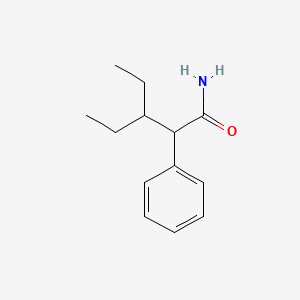
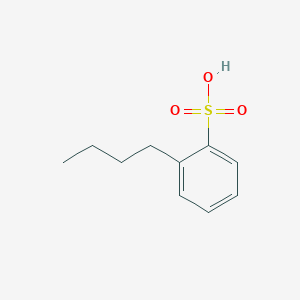

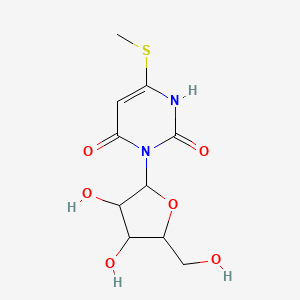
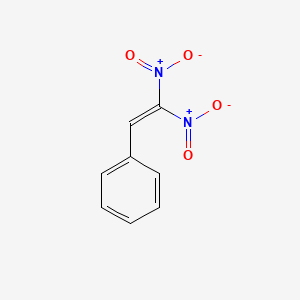


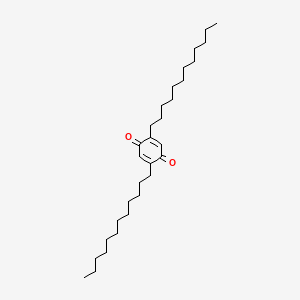
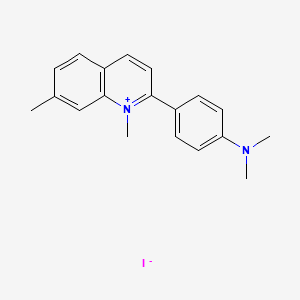

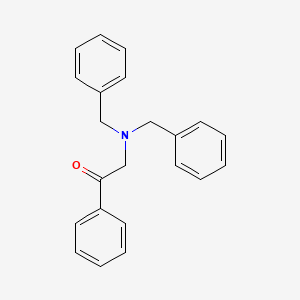
![4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14690204.png)
![N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide](/img/structure/B14690208.png)
